molecular formula C23H34N4O B606445 N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide

N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide

Cat. No.: B606445
M. Wt: 382.5 g/mol
InChI Key: FPPVJOTXZIRXTF-UHFFFAOYSA-N
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Description

CAY10678 is a benzoimidazole derivative known for its potent inhibitory effects on microsomal prostaglandin E synthase-1 (mPGES-1). This compound is primarily used in scientific research to study inflammation and immune responses due to its ability to block the synthesis of prostaglandin E2 (PGE2), a key mediator in these processes .

Mechanism of Action

CAY10678, also known as N-Cyclopentyl-1-[5,6-dimethyl-1-(1-methylethyl)-1H-benzimidazol-2-yl]-4-piperidinecarboxamide or N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide, is a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) . This article will delve into the compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the effects of its action.

Target of Action

The primary target of CAY10678 is the enzyme microsomal prostaglandin E synthase-1 (mPGES-1) . mPGES-1 is a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), a bioactive lipid mediator involved in various physiological and pathological processes, including inflammation .

Mode of Action

CAY10678 acts by potently inhibiting human and rat recombinant mPGES-1 . By inhibiting mPGES-1, CAY10678 effectively blocks the conversion of the COX product PGH2 into the biologically active PGE2 . This results in a decrease in PGE2 synthesis, which can influence various biological processes, including inflammation and pain perception .

Biochemical Pathways

The primary biochemical pathway affected by CAY10678 is the cyclooxygenase (COX) pathway . Within this pathway, mPGES-1 converts the COX product PGH2 into PGE2 . By inhibiting mPGES-1, CAY10678 disrupts this conversion, leading to a decrease in PGE2 synthesis . This can have downstream effects on various physiological processes, including inflammation and pain perception .

Pharmacokinetics

It is soluble in DMF (15 mg/ml), DMSO (5 mg/ml), and ethanol (25 mg/ml) . These solubility properties can influence the compound’s bioavailability and its potential routes of administration.

Result of Action

The inhibition of mPGES-1 by CAY10678 leads to a decrease in PGE2 synthesis . This can result in reduced inflammation and pain perception, as PGE2 is a potent mediator of these processes . Additionally, CAY10678 has been shown to reduce collagen deposition and T-cell depletion, suggesting potential applications in the study of diseases such as melanoma .

Action Environment

The action of CAY10678 can be influenced by various environmental factors. For instance, the expression of mPGES-1, the target of CAY10678, is induced in response to pro-inflammatory mediators, including LPS, IL-1β, and TNF-α . Therefore, the presence of these mediators in the environment can potentially influence the efficacy of CAY10678. Additionally, the compound’s stability may be affected by storage conditions, with recommended storage at -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10678 involves the formation of a benzoimidazole core, followed by the introduction of various substituents to achieve the desired structure. The key steps include:

Industrial Production Methods

While specific industrial production methods for CAY10678 are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

CAY10678 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of these reactions is CAY10678 itself, with potential by-products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

CAY10678 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: A selective COX-2 inhibitor that also reduces PGE2 synthesis but through a different mechanism.

    PF-4693627: Another mPGES-1 inhibitor with similar inhibitory effects on PGE2 synthesis.

Uniqueness

CAY10678 is unique in its high potency and selectivity for mPGES-1, with minimal effects on other enzymes such as COX-1 and COX-2. This selectivity makes it a valuable tool for studying the specific role of mPGES-1 in inflammation and immune responses .

Properties

IUPAC Name

N-cyclopentyl-1-(5,6-dimethyl-1-propan-2-ylbenzimidazol-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O/c1-15(2)27-21-14-17(4)16(3)13-20(21)25-23(27)26-11-9-18(10-12-26)22(28)24-19-7-5-6-8-19/h13-15,18-19H,5-12H2,1-4H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPVJOTXZIRXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)N3CCC(CC3)C(=O)NC4CCCC4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide
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N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide
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N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide
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N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide
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N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide
Reactant of Route 6
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N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide
Customer
Q & A

Q1: How does CAY10678 impact the tumor microenvironment and enhance immunotherapy response in melanoma?

A: CAY10678 is a selective inhibitor of microsomal prostaglandin E2 synthase 1 (mPGES-1). Research indicates that inhibiting mPGES-1 with CAY10678 leads to a reduction in collagen deposition within the tumor microenvironment []. Collagen, a major component of the extracellular matrix, is known to contribute to immunosuppressive conditions within the tumor. By reducing collagen, CAY10678 may help alleviate this immunosuppression. Furthermore, studies have shown that CAY10678 treatment, similar to celecoxib (a selective COX-2 inhibitor), can enhance the efficacy of anti-PD-1 therapy, highlighting its potential as an adjuvant treatment strategy [].

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